5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
1,3,4-oxadiazole derivatives are synthesized and characterized through various chemical processes, showing versatility in chemical reactions and formations. For instance, the synthesis of energetic material precursors featuring 1,3,4-oxadiazole and their characterization by NMR, IR, DSC, and X-ray crystallography demonstrate the compound's structural and functional utility in materials science and energetic materials research (Zhu et al., 2021).
Antimicrobial and Antioxidant Activities
Research on derivatives of 1,3,4-oxadiazol-2-amine has shown promising antimicrobial and antioxidant activities. The synthesis of new derivatives and their evaluation for antimicrobial and antioxidant activities highlight the potential pharmaceutical applications of these compounds in combating various infections and diseases (Saundane et al., 2013).
Material Chemistry and Reaction Mechanisms
Studies on the reaction mechanisms and material chemistry of 1,3,4-oxadiazole derivatives, such as ring-fission/C–C bond cleavage reactions, offer insights into the synthetic versatility and potential applications in designing new materials and chemical synthesis processes (Jäger et al., 2002).
Anticancer Activities
The exploration of 1,3,4-oxadiazole derivatives in anticancer studies, where compounds exhibit significant activity against various cancer cell lines, suggests the importance of these derivatives in developing new anticancer agents. This area of research underlines the therapeutic potential of 1,3,4-oxadiazole derivatives in oncology (Abdo & Kamel, 2015).
Mechanism of Action
Target of Action
The primary targets of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine are voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play crucial roles in the transmission of nerve impulses and regulation of neuronal excitability.
Mode of Action
The compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels . This inhibition reduces the influx of sodium and calcium ions into the neuron, thereby decreasing neuronal excitability. The compound also influences the GABA transporter, potentially enhancing the inhibitory effects of GABA in the nervous system .
Biochemical Pathways
The affected pathways primarily involve the transmission of nerve impulses. By inhibiting sodium and calcium channels, the compound disrupts the normal flow of these ions, which is necessary for the propagation of action potentials. This can lead to a decrease in neuronal excitability and potentially exert anticonvulsant effects .
Pharmacokinetics
The compound’s efficacy in animal models of epilepsy suggests that it has sufficient bioavailability to exert its effects
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability, which can help to prevent the abnormal electrical activity that characterizes seizures . In addition, the compound has shown antinociceptive activity, suggesting that it may also have potential as a pain reliever .
Biochemical Analysis
Biochemical Properties
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response . The compound binds to the catalytic domains of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and survival . Additionally, this compound can induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with COX and LOX enzymes results in the inhibition of their catalytic activity, thereby reducing the production of inflammatory mediators . Additionally, this compound may modulate the activity of transcription factors, leading to altered gene expression patterns that influence cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of the compound can produce significant therapeutic effects without causing adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments, influencing its localization and activity. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Post-translational modifications and targeting signals may influence its localization, thereby affecting its interaction with biomolecules and overall cellular responses.
Properties
IUPAC Name |
5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-3-12-5(4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMICPXEHOKXNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640829 |
Source
|
Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017048-74-6 |
Source
|
Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.